molecular formula C17H20N4O8 B13780205 AMMONIUM, (m-HYDROXYPHENETHYL)TRIMETHYL-, PICRATE CAS No. 66967-84-8

AMMONIUM, (m-HYDROXYPHENETHYL)TRIMETHYL-, PICRATE

Cat. No.: B13780205
CAS No.: 66967-84-8
M. Wt: 408.4 g/mol
InChI Key: NNVZZYJYVSWIKO-UHFFFAOYSA-N
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Description

Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate: is a chemical compound with the molecular formula C11-H17-N-O.C6-H3-N3-O7 It is known for its unique structure, which includes a quaternary ammonium group and a picrate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ammonium, (m-hydroxyphenethyl)trimethyl-, picrate typically involves the reaction of (m-hydroxyphenethyl)trimethylammonium hydroxide with picric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the slow addition of picric acid to a solution of (m-hydroxyphenethyl)trimethylammonium hydroxide, followed by stirring and heating to promote the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ammonium, (m-hydroxyphenethyl)trimethyl-, picrate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may interfere with protein function by binding to specific sites on the protein molecules . These interactions can result in antimicrobial effects and other biological activities.

Comparison with Similar Compounds

Uniqueness: Ammonium, (m-hydroxyphenethyl)trimethyl-, picrate is unique due to its specific structure, which includes a hydroxyl group on the phenethyl moiety and a picrate anion. This structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

CAS No.

66967-84-8

Molecular Formula

C17H20N4O8

Molecular Weight

408.4 g/mol

IUPAC Name

2-(3-hydroxyphenyl)ethyl-trimethylazanium;2,4,6-trinitrophenolate

InChI

InChI=1S/C11H17NO.C6H3N3O7/c1-12(2,3)8-7-10-5-4-6-11(13)9-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,9H,7-8H2,1-3H3;1-2,10H

InChI Key

NNVZZYJYVSWIKO-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCC1=CC(=CC=C1)O.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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